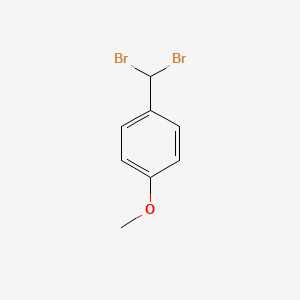

1-(Dibromomethyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-(dibromomethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQSJOUIUVTBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507727 | |

| Record name | 1-(Dibromomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78926-14-4 | |

| Record name | 1-(Dibromomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Dibromomethyl)-4-methoxybenzene chemical properties and stability

An In-depth Technical Guide on the Chemical Properties and Stability of 1-(Dibromomethyl)-4-methoxybenzene .

Executive Summary

This compound (CAS: [Specific CAS not widely listed; often cited as p-methoxybenzal bromide or

This guide details the physicochemical properties, synthesis logic, stability mandates, and handling protocols required for the rigorous use of this compound in drug development and fine chemical manufacturing.

Physicochemical Profile

The compound features a benzene ring substituted with a methoxy group at the para position and a dibromomethyl group at the ipso position. The electron-donating methoxy group significantly influences the stability of the benzylic position, making the C-Br bonds more labile towards ionization than in unsubstituted toluene derivatives.

| Property | Description / Value |

| Chemical Name | This compound |

| Synonyms | p-Methoxybenzal bromide; |

| Molecular Formula | |

| Molecular Weight | ~295.96 g/mol |

| Appearance | Pale yellow oil or low-melting crystalline solid (dependent on purity) |

| Solubility | Soluble in DCM, CHCl |

| Reactivity Class | gem-Dihalide; Benzylic Halide |

| Key Hazard | Lachrymator; Corrosive (hydrolyzes to HBr); Moisture Sensitive |

Synthesis & Production Logic

The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler radical bromination of 4-methylanisole (p-methoxytoluene). This method is preferred over direct bromination with

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. The succinimide radical abstracts a benzylic hydrogen, creating a benzylic radical which is resonance-stabilized by the aromatic ring. The p-methoxy group further stabilizes this radical via delocalization, facilitating the second bromination step.

Experimental Protocol (2-Step Radical Bromination)

-

Reagents: 4-Methylanisole (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), AIBN (catalytic) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride ( -

Conditions: Reflux (80°C) under anhydrous conditions with UV light initiation.

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-methylanisole in anhydrous solvent under Argon atmosphere.

-

Activation: Add NBS (1.05 eq) and initiator. Heat to reflux until the first equivalent is consumed (monitored by the disappearance of NBS solid/density change).

-

Second Bromination: Add the second portion of NBS (1.05 eq) and continue reflux. The second bromination is kinetically slower due to the steric bulk and electron-withdrawing nature of the first bromine atom.

-

Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1] Crucial: Do not subject to high-temperature distillation as gem-dibromides can eliminate HBr thermally.

Visualizing the Synthesis Pathway

Figure 1: Sequential radical bromination pathway from 4-methylanisole to the target gem-dibromide.

Reactivity & Transformations

The defining characteristic of this compound is its lability towards hydrolysis. Unlike simple alkyl halides, the gem-dibromide moiety acts as a "masked" carbonyl group.

A. Hydrolysis to p-Anisaldehyde

This is the primary decomposition pathway and a synthetic utility. In the presence of water (even atmospheric moisture), the compound hydrolyzes to form p-anisaldehyde.

-

Mechanism:

-type ionization facilitated by the p-methoxy group (which stabilizes the cationic intermediate) -

Rate: Significantly faster than unsubstituted benzal bromide due to the electron-donating methoxy group (+M effect).

B. Nucleophilic Substitution

Direct

Visualizing the Hydrolysis Logic

Figure 2: Hydrolytic decomposition pathway demonstrating the instability of the gem-halohydrin intermediate.

Stability & Handling Guidelines

The stability of this compound is compromised by two main factors: Moisture and Thermal Stress .

Stability Hierarchy

-

Moisture Sensitivity (Critical): The compound is hygroscopic and hydrolytically unstable. Exposure to air will release white fumes of HBr and convert the solid/oil into a liquid mixture of aldehyde and acid.

-

Thermal Instability: Gem-dibromides can undergo thermal elimination of

or HBr at temperatures >100°C, leading to polymerization or tar formation. -

Light Sensitivity: The C-Br bond is photolabile. Prolonged exposure to ambient light will darken the material due to radical decomposition.

Storage & Handling Protocol

-

Atmosphere: Must be stored under dry Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vials with Teflon-lined caps (to prevent light degradation and corrosion of metal caps by HBr).

-

Stabilizers: Commercial preparations may contain traces of

or silver wool to scavenge free acid/halogens.

| Condition | Stability Rating | Consequence of Failure |

| Ambient Air | Poor | Hydrolysis to aldehyde + HBr fumes. |

| Light Exposure | Moderate | Darkening, radical decomposition. |

| Aqueous Acid | Very Poor | Rapid hydrolysis. |

| Aqueous Base | Poor | Rapid hydrolysis to aldehyde (Cannizzaro side reactions possible). |

References

-

Wohl-Ziegler Bromination: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

-

Hydrolysis of Benzal Halides: Hill, G. A., & Kropa, E. L. (1933). "The Hydrolysis of Substituted Benzal Chlorides." Journal of the American Chemical Society, 55(6), 2509–2512.

-

p-Anisaldehyde Synthesis: Organic Syntheses, Coll. Vol. 2, p. 549 (1943); Vol. 16, p. 73 (1936). (Describes the hydrolysis of the intermediate to the aldehyde).

-

Benzylic Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for benzylic carbocation stability).

Sources

alpha,alpha-dibromo-4-methoxytoluene synonyms and IUPAC name

Technical Profile: -Dibromo-4-methoxytoluene

Synthetic Utility, Reactivity, and Handling Protocols

Executive Summary

This guide provides a comprehensive technical analysis of the compound, focusing on its nomenclature, physicochemical properties, synthesis via radical bromination, and downstream applications in pharmaceutical intermediate development.

Part 1: Identity & Nomenclature

Precise identification is paramount in regulatory and synthetic contexts. The compound is frequently misidentified with its mono-bromo analog (4-methoxybenzyl bromide).

| Identifier | Value |

| IUPAC Name | 1-(Dibromomethyl)-4-methoxybenzene |

| Common Name | |

| Synonyms | p-Methoxybenzal bromide; 4-Methoxybenzylidene dibromide; 1-Dibromomethyl-4-anisole |

| CAS Number | 27404-85-5 |

| Molecular Formula | |

| SMILES | COc1ccc(cc1)C(Br)Br |

| Molecular Weight | 279.96 g/mol |

Part 2: Physicochemical Profile

The physical state of

| Property | Data / Observation | Notes |

| Physical State | Pale yellow oil to low-melting solid | Tendency to supercool; crystallizes upon standing at 4°C. |

| Boiling Point | ~135–140 °C (at 12 mmHg) | Predicted. Decomposes at high temperatures with evolution of HBr. |

| Solubility | Soluble in | Hydrolyzes rapidly in aqueous media. |

| Stability | Moisture Sensitive | Must be stored under inert atmosphere ( |

| Reactivity Class | Geminal Dihalide / Benzyl Halide | Acts as a hard electrophile; lachrymatory potential. |

Part 3: Synthetic Pathways

The most robust method for synthesizing

Mechanism: Radical Chain Reaction

The reaction proceeds via a free-radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or benzoyl peroxide. The stoichiometric control of N-Bromosuccinimide (NBS) is the governing factor in selectivity.

Figure 1: Sequential radical bromination pathway. The benzylic position is activated by the aromatic ring, allowing for successive substitution.

Experimental Protocol: Wohl-Ziegler Bromination

Objective: Synthesis of this compound on a 10 mmol scale.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Reagents:

-

4-Methoxytoluene (1.22 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (3.92 g, 22 mmol) – Recrystallize NBS from water prior to use to remove HBr.

-

AIBN (0.08 g, 0.5 mmol)

-

Solvent:

-Trifluorotoluene (PhCF3) or

-

-

Reaction:

-

Dissolve substrate in solvent. Add NBS and AIBN.

-

Heat to reflux (approx. 80–100°C depending on solvent) under visible light irradiation (optional but accelerates initiation).

-

Monitor by TLC (Hexane/EtOAc 9:1). The mono-bromide appears first; continue reflux until it converts to the di-bromide (approx. 4–6 hours).

-

-

Workup:

-

Cool to

to precipitate succinimide byproduct. -

Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude oil is often sufficiently pure (>90%) for hydrolysis steps.

-

For analytical purity, rapid column chromatography on neutral alumina (to prevent hydrolysis) is recommended.

-

Part 4: Reactivity & Applications

The gem-dibromide moiety is a versatile functional group. Its primary utility lies in its ability to generate the aldehyde oxidation state without using strong oxidants (like permanganate or chromate).

1. Hydrolysis to p-Anisaldehyde

This is the most common transformation. The presence of the electron-donating methoxy group at the para position significantly accelerates the rate of hydrolysis via

Figure 2: Hydrolysis mechanism. The gem-diol is a transient species that rapidly dehydrates to the aldehyde.

Protocol:

Dissolve the crude dibromide in Ethanol/Water (1:1). Add 2 equivalents of

2. Precursor for Alkynes (Corey-Fuchs Homologation)

While less common for this specific derivative, gem-dibromides can be converted to terminal alkynes using

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that benzylic halides are potent alkylating agents and lachrymators.

-

Lachrymator: The compound releases vapors that cause severe eye and respiratory irritation.[1] Always handle in a functioning fume hood.

-

Corrosive: Hydrolysis releases Hydrogen Bromide (HBr) gas. Contact with skin causes chemical burns.

-

Storage: Store in a tightly sealed vial, under Argon, in a refrigerator (

). If the color turns from pale yellow to brown/orange, free bromine (

References

-

National Institute of Standards and Technology (NIST). "2,6-Dibromo-4-methoxytoluene and related isomers." NIST Chemistry WebBook. Accessed 2024.[2] Link

-

Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. (Classic mechanism reference). Link

-

Sigma-Aldrich (Merck). "Safety Data Sheet: Benzyl Bromide Derivatives." (General safety protocols for lachrymatory benzyl halides). Link

-

PubChem. "Compound Summary: 1-(Bromomethyl)-4-methoxybenzene (Analogous Reactivity)." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide: Differentiating 4-Methoxybenzyl Bromide and 4-Methoxybenzal Bromide in Synthetic Strategy

Abstract

In the landscape of synthetic organic chemistry, subtle structural modifications can lead to profoundly different chemical reactivities and strategic applications. This in-depth guide addresses two related yet functionally distinct aromatic bromides: 4-methoxybenzyl bromide and 4-methoxybenzal bromide. While differing by only a single bromine atom on the benzylic carbon, their utility in the synthesis of complex molecules, particularly within drug development, is fundamentally divergent. 4-Methoxybenzyl bromide serves as a premier monofunctional electrophile for the installation of the p-methoxybenzyl (PMB) protecting group, a cornerstone for masking hydroxyl and carboxyl functionalities. In stark contrast, 4-methoxybenzal bromide, a geminal dibromide, functions as a stable, masked equivalent of an aldehyde, providing a gateway to carbonyl chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive analysis of their structures, synthesis, disparate reactivities, and strategic deployment, supported by detailed experimental protocols and mechanistic insights.

Structural and Physicochemical Distinction

The foundational difference between these two reagents lies in the oxidation state and functionality of the benzylic carbon. 4-Methoxybenzyl bromide possesses a single bromine atom, rendering the methylene carbon (–CH₂Br) an electrophilic site for monofunctionalization. 4-Methoxybenzal bromide contains two bromine atoms on the same carbon (–CHBr₂), creating a gem-dibromide, which acts as a precursor to a carbonyl group.

This structural variance directly impacts their physicochemical properties.

| Property | 4-Methoxybenzyl Bromide | 4-Methoxybenzal Bromide |

| Structure | ||

| Synonym(s) | p-Methoxybenzyl bromide (PMB-Br), 1-(Bromomethyl)-4-methoxybenzene | 1-(Dibromomethyl)-4-methoxybenzene |

| CAS Number | 2746-25-0[1][2] | 30283-22-6 |

| Molecular Formula | C₈H₉BrO[2][3][4] | C₈H₈Br₂O |

| Molecular Weight | 201.06 g/mol [3][5] | 279.96 g/mol |

| Appearance | Colorless to faint yellow liquid[3][4][6] | Colorless to yellow liquid/low melting solid |

| Boiling Point | ~91 °C @ 1 mmHg[2][3][4] | >140 °C @ 10 mmHg |

| Density | ~1.379 g/mL at 25 °C[3][4] | >1.6 g/mL at 25 °C |

Synthesis Paradigms: Controlling the Degree of Bromination

The selective synthesis of either compound hinges on controlling the stoichiometry of the radical bromination of the common precursor, 4-methylanisole.

Synthesis of 4-Methoxybenzyl Bromide (Monobromination)

The preparation of 4-methoxybenzyl bromide is achieved via a standard free-radical chain reaction, where careful control of stoichiometry prevents over-bromination. The electron-donating methoxy group activates the benzylic position, facilitating radical formation.

Caption: Free-radical mechanism for monobromination.

Experimental Protocol: Synthesis of 4-Methoxybenzyl Bromide

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylanisole (1.0 eq.), N-bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq.).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating at the surface.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product.

-

Purification: Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methoxybenzyl bromide as a clear liquid.

Synthesis of 4-Methoxybenzal Bromide (Dibromination)

To achieve geminal dibromination, the stoichiometry is adjusted to provide a second equivalent of the bromine source, driving the reaction to replace both benzylic protons.

Experimental Protocol: Synthesis of 4-Methoxybenzal Bromide

-

Setup: The experimental setup is identical to the monobromination procedure.

-

Stoichiometry: Charge the flask with 4-methylanisole (1.0 eq.) and N-bromosuccinimide (NBS, 2.1 eq.).

-

Initiation: Add AIBN (0.05 eq.).

-

Reaction: Heat the mixture to reflux. The reaction will require a longer period to ensure complete dibromination. Monitor carefully by TLC or GC-MS.

-

Workup and Purification: The workup procedure is identical to that for the monobromo derivative. Purification is typically achieved via vacuum distillation, noting the higher boiling point of the product.

The Functional Dichotomy: A Monofunctional Alkylator vs. a Masked Carbonyl

The divergent applications of these reagents stem directly from their distinct functional groups.

The Role of 4-Methoxybenzyl Bromide: The PMB Protecting Group

4-methoxybenzyl bromide is the quintessential reagent for introducing the p-methoxybenzyl (PMB) protecting group, one of the most versatile and widely used protecting groups for alcohols in multi-step synthesis.[7][8] The reactivity is driven by the formation of a resonance-stabilized benzylic carbocation, making it reactive towards even weak nucleophiles like alcohols under basic conditions (SN1/SN2 mechanism).

Causality of Use: The PMB ether is prized for its robustness. It is stable to a wide range of non-acidic and non-oxidative conditions, including organometallic reagents, hydrides, and basic hydrolysis. Crucially, it can be removed under specific oxidative conditions that leave many other protecting groups intact, providing an orthogonal deprotection strategy.[9][10]

Caption: Strategic workflow using PMB protection.

Protocol: Protection of a Primary Alcohol with PMB-Br

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

-

Alkylation: Add 4-methoxybenzyl bromide (1.2 eq.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting PMB ether by flash column chromatography on silica gel.

Protocol: Deprotection of a PMB Ether using DDQ

-

Setup: Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 v/v ratio).

-

Reaction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq.) at room temperature. The reaction mixture will typically turn dark. Stir until TLC shows complete cleavage of the PMB ether.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with CH₂Cl₂. Wash the organic layer with saturated sodium thiosulfate to remove DDQ residues, followed by brine.

-

Purification: Dry the organic layer, concentrate, and purify the deprotected alcohol via flash chromatography.

The Role of 4-Methoxybenzal Bromide: An Aldehyde Synthon

The gem-dibromide functionality of 4-methoxybenzal bromide makes it a stable, storable precursor to 4-methoxybenzaldehyde (p-anisaldehyde). Its primary transformation is hydrolysis, which converts the C-Br bonds into a C=O bond.

Causality of Use: This reagent is valuable when 4-methoxybenzaldehyde is needed in a synthesis but the aldehyde functionality itself is incompatible with prior reaction steps. The gem-dibromide serves as a "masked" aldehyde that can be revealed at the desired stage.

Caption: Hydrolysis of a gem-dibromide to an aldehyde.

Protocol: Hydrolysis of 4-Methoxybenzal Bromide

-

Setup: In a round-bottom flask, suspend 4-methoxybenzal bromide (1.0 eq.) in a mixture of water and a co-solvent like acetone or THF.

-

Hydrolysis: Add a mild base such as calcium carbonate (CaCO₃) or silver nitrate (AgNO₃) to act as a halide scavenger and drive the reaction.

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC for the formation of 4-methoxybenzaldehyde.

-

Workup: After cooling, filter off any inorganic salts. Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 4-methoxybenzaldehyde can be purified by distillation or recrystallization.

Strategic Application in Drug Development

The choice between these two reagents is a strategic one, dictated by the synthetic plan.

-

4-Methoxybenzyl Bromide is used when a hydroxyl group needs to be temporarily inactivated. For instance, during the synthesis of a complex natural product, a sensitive secondary alcohol might be protected as a PMB ether to allow for a Grignard reaction at a distal site. The PMB group is then removed near the end of the synthesis. Its use in the synthesis of diarylpyrazoles as potential COX-2 inhibitors has been noted.[4]

-

4-Methoxybenzal Bromide is used to install the 4-methoxybenzoyl fragment. For example, if a reaction sequence involves a strongly basic step that would deprotonate or attack an aldehyde, one could carry the gem-dibromide through the sequence and then hydrolyze it in the final step to reveal the desired aldehyde for a subsequent Wittig reaction or reductive amination.

Comparative Safety and Handling

Both reagents are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE). They are potent lachrymators and corrosive.

| Hazard | 4-Methoxybenzyl Bromide | 4-Methoxybenzal Bromide |

| GHS Pictograms | ||

| Primary Hazards | Causes severe skin burns and eye damage[5][6][11][12]. Lachrymator (tear-producing)[6]. | Causes severe skin burns and eye damage. Strong lachrymator. (Inferred from structure and similar compounds). |

| Handling | Use only in a chemical fume hood[6]. Wear protective gloves, clothing, and eye/face protection[11][13]. | Use only in a chemical fume hood. Wear appropriate gloves, clothing, and eye/face protection. |

| Storage | Store in a cool, dry place in a tightly closed container, often in a corrosives area[6]. May be stabilized with K₂CO₃. | Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. |

| Incompatibilities | Strong oxidizing agents, strong bases[6][13]. | Water (for hydrolysis), strong oxidizing agents, strong bases. |

Conclusion

The distinction between 4-methoxybenzyl bromide and 4-methoxybenzal bromide is a clear illustration of a fundamental principle in organic synthesis: functionality dictates function.

-

4-Methoxybenzyl Bromide is a monofunctional protecting group precursor . Its purpose is to reversibly mask the reactivity of an existing functional group (typically an alcohol).

-

4-Methoxybenzal Bromide is a difunctional aldehyde synthon . Its purpose is to serve as a stable, masked form of a carbonyl, allowing for the late-stage introduction of an aldehyde functionality.

For the drug development professional and the research scientist, understanding this functional dichotomy is not merely academic; it is critical for the rational design of efficient, high-yielding, and robust synthetic routes to complex molecular targets.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide.

- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide.

- Guidechem. (2021, March 17). How can 4-Methoxybenzyl bromide be synthesized efficiently?.

- LookChem. (n.d.). Cas 2746-25-0, 4-Methoxybenzyl bromide.

- Benchchem. (n.d.). Synthesis routes of 4-Methoxybenzyl bromide.

- Apollo Scientific. (2022, September 16). Safety Data Sheet - 4-Methoxybenzyl bromide.

- Synquest Labs. (2017, March 7). Safety Data Sheet - 4-Methoxybenzyl bromide.

- CymitQuimica. (n.d.). CAS 2746-25-0: 4-Methoxybenzyl bromide.

- ChemicalBook. (n.d.). 4-Methoxybenzyl bromide CAS#: 2746-25-0.

- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- ChemSrc. (2025, May 20). 4-Methoxybenzyl bromide - 2746-25-0.

- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl bromide | C8H9BrO | CID 165021. PubChem.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 4-Methoxybenzyl bromide Industrial Grade.

- ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide (7).

- Apollo Scientific. (n.d.). 2746-25-0 Cas No. | 4-Methoxybenzyl bromide.

- Benchchem. (n.d.). Protecting Group Strategies for Multi-Step Synthesis Involving 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.

- Wikipedia. (n.d.). Protecting group.

- RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.

Sources

- 1. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Methoxybenzyl bromide CAS#: 2746-25-0 [m.chemicalbook.com]

- 5. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2746-25-0 Cas No. | 4-Methoxybenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

solubility of 1-(Dibromomethyl)-4-methoxybenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Dibromomethyl)-4-methoxybenzene in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, also known as p-anisaldehyde dibromoacetal, is a versatile chemical intermediate utilized in a variety of synthetic applications in the pharmaceutical and specialty chemical industries.[1][2] Its utility in organic synthesis is significantly influenced by its solubility in different organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and a detailed experimental protocol for its determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" serves as a primary guideline for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity of this compound

To understand its solubility, we must first examine the molecular structure of this compound. The molecule consists of a methoxy-substituted benzene ring and a dibromomethyl group. The benzene ring and the methyl ether group contribute to some non-polar character, while the electronegative bromine and oxygen atoms introduce polarity. The presence of the dibromomethyl group, in particular, adds significant molecular weight and polarizability, which will influence its interactions with various solvents.

Hansen Solubility Parameters (HSP)

Predicted Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle and an estimation of its Hansen Solubility Parameters, we can predict the solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Medium to High | The aromatic ring and the overall molecular structure will have favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments that can interact favorably with the polar C-Br and C-O bonds of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Medium | The solute cannot act as a hydrogen bond donor, which limits its interaction with the strong hydrogen bonding network of protic solvents. Some solubility is expected due to dipole-dipole interactions. |

| Aqueous | Water | Insoluble | As a largely non-polar organic molecule, it is not expected to be soluble in water. Safety data for similar compounds confirm low water solubility.[6] |

Experimental Determination of Solubility

Given the lack of extensive published quantitative data, experimental determination of the solubility of this compound is highly recommended for any research or development application. The following is a detailed protocol for determining solubility using the equilibrium solubility method.[7]

Materials

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Experimental Workflow

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2746-25-0 Cas No. | 4-Methoxybenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

p-Methoxybenzal Bromide: A Pivot Point in Benzylic Functionalization

This is an in-depth technical guide on the applications of p-Methoxybenzal Bromide (1-(dibromomethyl)-4-methoxybenzene) in organic synthesis.

Executive Summary

p-Methoxybenzal bromide (this compound) is a critical electrophilic intermediate in the functionalization of p-methylanisole derivatives. Distinct from its mono-brominated counterpart (p-methoxybenzyl bromide, PMB-Br), which serves primarily as a protecting group reagent, the gem-dibromide functionality of p-methoxybenzal bromide positions it as a gateway to higher oxidation states of the benzylic carbon—most notably the aldehyde (p-anisaldehyde) and acetal derivatives.

This guide details the synthesis, reactivity profile, and specific applications of p-methoxybenzal bromide, emphasizing its role in the industrial and laboratory-scale production of aromatic aldehydes and stilbenes.

Part 1: Chemical Profile & Critical Distinctions

Structural Identity

-

IUPAC Name: this compound

-

Common Names: p-Methoxybenzal bromide, p-Anisal bromide,

-Dibromo-4-methoxytoluene. -

Molecular Formula: C

H -

Molecular Weight: 279.96 g/mol

-

Physical State: Crystalline solid or viscous oil (depending on purity/temperature).

The "Benzal" vs. "Benzyl" Distinction

A frequent source of error in experimental design is the confusion between the benzal (gem-dibromide) and benzyl (monobromide) derivatives.

| Feature | p-Methoxybenzyl Bromide (PMB-Br) | p-Methoxybenzal Bromide |

| Structure | Ar-CH | Ar-CHBr |

| Oxidation State | Alcohol level (-1) | Aldehyde level (0) |

| Primary Use | Protecting group (PMB ether formation) | Precursor to p-Anisaldehyde |

| Reactivity | S | Hydrolysis / Elimination / Coupling |

Critical Safety Note: Both compounds are potent lachrymators and skin irritants. p-Methoxybenzal bromide is prone to hydrolysis releasing HBr; handle in a fume hood with acid-resistant gloves.

Part 2: Synthesis of p-Methoxybenzal Bromide

The most efficient route to p-methoxybenzal bromide is the Wohl-Ziegler radical bromination of p-methylanisole. This reaction exploits the benzylic stabilization of the radical intermediate.

Mechanism: Radical Chain Reaction

-

Initiation: Homolytic cleavage of the brominating agent (NBS or Br

) by light ( -

Propagation 1: Abstraction of a benzylic hydrogen to form the p-methoxybenzyl radical.

-

Propagation 2: Reaction with Br

to form p-methoxybenzyl bromide. -

Second Bromination: The introduction of the first bromine stabilizes the radical further, facilitating the abstraction of the second hydrogen to form the gem-dibromide.

Experimental Protocol: Synthesis from p-Methylanisole

Reagents: p-Methylanisole (10 mmol), N-Bromosuccinimide (NBS, 22 mmol), AIBN (catalytic), CCl

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

-

Dissolution: Dissolve p-methylanisole in the solvent (0.2 M concentration).

-

Addition: Add NBS (2.2 equivalents) and AIBN (0.05 equivalents).

-

Reaction: Heat to reflux under irradiation (visible light or UV lamp) for 4–6 hours. Monitor by TLC (disappearance of monobromide).

-

Workup: Cool to 0°C to precipitate succinimide. Filter.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is p-methoxybenzal bromide, often used directly without further purification due to instability.

Part 3: Primary Application – Hydrolysis to p-Anisaldehyde

The dominant application of p-methoxybenzal bromide is as the penultimate intermediate in the synthesis of p-anisaldehyde , a key precursor for pharmaceuticals (e.g., Diltiazem), fragrances, and agrochemicals.

Mechanism: Gem-Diol Instability

Hydrolysis of the gem-dibromide yields a gem-diol (hydrate), which spontaneously dehydrates to the aldehyde.

Protocol: Calcium Carbonate Assisted Hydrolysis

This method uses CaCO

Procedure:

-

Suspension: Suspend p-methoxybenzal bromide (10 mmol) in a mixture of Acetone/Water (1:1, 50 mL).

-

Scavenger: Add CaCO

(15 mmol) or Sodium Acetate (25 mmol). -

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Extraction: Evaporate acetone. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over Na

SO

Part 4: Advanced Synthetic Applications

Beyond simple hydrolysis, p-methoxybenzal bromide serves as a versatile electrophile for constructing more complex functionalities.

Synthesis of Stilbenes (Reductive Coupling)

p-Methoxybenzal bromide can undergo reductive dimerization to form substituted stilbenes (1,2-bis(4-methoxyphenyl)ethene). This is often achieved using metal powders (Zn, Cu) or low-valent titanium species (McMurry-type conditions).

-

Reagent: Copper powder (Ullmann-type) or Zn/TiCl

. -

Outcome: Formation of the C=C bond between two benzylic carbons.

-

Utility: Synthesis of photo-switchable materials and liquid crystals.

Synthesis of Acylals (Gem-Diacetates)

Reaction with carboxylic acids or anhydrides in the presence of a Lewis acid yields acylals (Ar-CH(OCOR)

-

Reaction:

-

Significance: Acylals are stable to neutral and basic conditions, offering orthogonal protection compared to acetals.

Synthesis of Acetals (Direct Protection)

While acetals are typically made from aldehydes, p-methoxybenzal bromide can react directly with diols (e.g., ethylene glycol) under basic conditions to form cyclic acetals.

-

Advantage: Avoids the separate hydrolysis step if the acetal is the desired target.

-

Conditions: Ethylene glycol, K

CO

Part 5: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available from the p-methoxybenzal bromide node.

Figure 1: Reaction network of p-methoxybenzal bromide showing its central role in accessing aldehydes, alkenes, and protected derivatives.

Part 6: References

-

Wohl-Ziegler Bromination: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

-

Hydrolysis of Gem-Dihalides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Hydrolysis of Aliphatic Halides).

-

Synthesis of p-Anisaldehyde: "Preparation of Anisaldehyde." Organic Syntheses, Coll. Vol. 2, p. 549 (1943). Link (Note: Describes alternative routes, contextualizing the bromide pathway).

-

Reductive Coupling: McMurry, J. E. (1989). "Carbonyl-Coupling Reactions Using Low-Valent Titanium." Chemical Reviews, 89(7), 1513–1565. Link

-

Acylal Synthesis: Scroggie, J. G., et al. (1976). "The Reaction of Gem-Dihalides with Carboxylic Acids." Journal of the Chemical Society, Perkin Transactions 1.

An In-Depth Technical Guide to 1-(Dibromomethyl)-4-methoxybenzene: Synthesis, Properties, and Applications for Advanced Research

Introduction

1-(Dibromomethyl)-4-methoxybenzene is a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique chemical structure, featuring a gem-dibromomethyl group attached to a methoxy-activated benzene ring, renders it a versatile synthetic intermediate. The presence of two bromine atoms on the benzylic carbon provides a gateway to a variety of chemical transformations, most notably the formation of the corresponding benzaldehyde, which is a crucial precursor in the synthesis of numerous complex organic molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the physicochemical properties, a detailed methodology for its synthesis with mechanistic insights, and a discussion of its current and potential applications in the field of chemical and pharmaceutical research.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O | Calculated |

| Molecular Weight | 279.96 g/mol | [Calculated based on atomic weights] |

| Density | ~1.7 g/cm³ (estimated) | [Estimated based on related compounds] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | [Inference from similar compounds] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water | [General solubility principles of organic halides] |

Synthesis and Mechanism: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through the free-radical bromination of 4-methylanisole (also known as p-cresyl methyl ether). This method leverages the stability of the benzylic radical intermediate, which is enhanced by the electron-donating methoxy group on the aromatic ring.

Rationale for Experimental Choices

The selection of a free-radical pathway is crucial to favor substitution on the methyl group over electrophilic aromatic substitution on the electron-rich benzene ring. The use of N-Bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), provides a low and controlled concentration of bromine radicals, which enhances the selectivity for benzylic bromination. Carbon tetrachloride (CCl₄) is an ideal solvent as it is inert under these reaction conditions and readily dissolves the reactants.

Detailed Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylanisole (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Underlying Mechanism of Free-Radical Bromination

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis via free-radical bromination of 4-methylanisole is a reliable method, and its utility as a precursor to 4-methoxybenzaldehyde and in the construction of complex heterocyclic systems is well-established. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). CID 57427086 | C8H8BrO2. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2025, August 20). 1-bromomethyl-4-methoxybenzene | CAS#:2746-25-0. [Link]

-

Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. I. A convenient and regiospecific nuclear brominating agent for methoxybenzenes and naphthalenes. The Journal of Organic Chemistry, 44(25), 4733–4735. [Link]

-

Isloor, A. M., Fun, H. K., & Chantrapromma, S. (2015). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. ResearchGate. [Link]

-

iChemical. (n.d.). 1-(Bromomethyl)-4-methoxybenzene, CAS No. 2746-25-0. [Link]

-

ChemBK. (2024, April 9). 1-(Bromomethyl)-4-methoxybenzene. [Link]

-

Oakwood Chemical. (n.d.). 1-(Bromomethyl)-4-methoxybenzene stabilized with K2CO3. [Link]

-

PubChemLite. (n.d.). 1-bromo-2-(bromomethyl)-3-methoxybenzene (C8H8Br2O). [Link]

-

Panda, J., & Ghosh, S. (2007). A Simple Key for Benzylic Mono and gem-Dibromination of Primary Aromatic Amine Derivatives Using Molecular Bromine. ResearchGate. [Link]

-

PubChem. (n.d.). Molecular bromine;styrene | C8H8Br2 | CID 141160129. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 1-bromo-3-(2-bromoethoxy)benzene (C8H8Br2O). [Link]

-

Jurnal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of Resveratrol for Anticancer Activity. [Link]

-

Chen, J., & MacMillan, D. W. C. (2021). Bromine radical-enhanced HAT activity leading to stoichiometric couplings of methylarenes with acid chlorides. Green Chemistry, 23(15), 5576-5581. [Link]

- Google Patents. (n.d.).

-

Saraf, S. D. (1981). A NEW SYNTHESIS OF 4-BROMOMETHYLBENZAL BROMIDE AND 1,4-bis(DIBROMOMETHYL)-BENZENE. SciSpace. [Link]

-

Wang, Y., et al. (2022). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications, 58(84), 11821-11824. [Link]

-

ResearchGate. (2025, August 10). Synthesis of 4-(Dibromomethyl)benzaldehyde by Catalytic Debromophosphoryl- and Phosphonyloxylation of 1,4-Bis(dibromomethyl)benzene with Phosphorus(IV) Acid Methyl Esters and Its Properties | Request PDF. [Link]

-

ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

-

Ajayaghosh, A., & Praveen, V. K. (2008). Supercoiled fibres of self-sorted donor–acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Chemical Communications, (37), 4471-4473. [Link]

-

Wang, X., et al. (2022). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 9(1), 249-265. [Link]

-

Drishti IAS. (n.d.). NCERT-Class-12-Chemistry-Part-2.pdf. [Link]

The Reactivity Landscape of Electron-Rich Benzal Bromides

From Labile Intermediates to Robust Synthons

Executive Summary

Benzal bromides (

This technical guide dissects the reactivity profile of these substrates, offering a self-validating framework for their synthesis, handling, and application in drug development workflows.

Part 1: Mechanistic Underpinnings

To control the chemistry of electron-rich benzal bromides, one must master the electronic "push-pull" dynamics at the benzylic center.

1. The Hydrolysis Pathway (

Dominance)

Unlike electron-deficient analogs (e.g., 4-nitrobenzal bromide) which may require harsh acidic conditions or silver catalysis to hydrolyze, electron-rich variants hydrolyze via a facile

Key Mechanistic Insight: The rate-limiting step is the departure of the first bromide ion. Once formed, the

Figure 1: The

2. Competing Pathways: Elimination vs. Substitution

Researchers often encounter low yields due to competing elimination reactions. Under basic conditions, the benzylic proton (if available, though absent in benzal bromides,

-

Target Product: Benzaldehyde (

) -

Side Product:

-Bromostyrenes (via elimination, if alkyl substituents are present on the ring or if coupling occurs).

Part 2: Synthesis Challenges & Solutions

Synthesizing electron-rich benzal bromides via standard Wohl-Ziegler bromination (NBS/Radical initiator) is fraught with regioselectivity issues.

The "Ring Bromination" Trap: Electron-rich aromatic rings are highly activated toward Electrophilic Aromatic Substitution (EAS). Standard radical conditions often result in ring bromination (nuclear bromination) rather than the desired side-chain bromination.

Optimization Strategy:

-

Solvent Selection: Avoid polar solvents that stabilize ionic intermediates (which favor EAS). Use non-polar solvents like

(traditional, phase-out) or PhCF -

Light Source: Use high-intensity visible light (LED) rather than thermal initiation (AIBN) to favor the radical pathway over the ionic pathway.

-

Scavengers: Addition of weak bases (e.g.,

) can neutralize in-situ generated HBr, preventing acid-catalyzed ionic bromination of the ring.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of 4-Methoxybenzal Bromide

Objective: Convert 4-methoxytoluene to 4-methoxybenzal bromide without ring bromination.

Reagents:

-

4-Methoxytoluene (10 mmol)

-

N-Bromosuccinimide (NBS) (2.2 equiv, 22 mmol)

-

Solvent: Trifluoromethylbenzene (PhCF

) or Ethyl Acetate (degassed) -

Initiator: 40W Blue LED (approx. 450 nm)

Workflow:

-

Dissolution: Dissolve 4-methoxytoluene in PhCF

(0.5 M concentration). -

Addition: Add NBS (1.1 equiv) and irradiate with Blue LED at 25°C. Stir vigorously.

-

Monitoring: Monitor by TLC/GC-MS. The mono-bromide (benzyl bromide) will form first.

-

Second Addition: Once mono-bromide peaks, add the second portion of NBS (1.1 equiv). Crucial: Do not add all NBS at once to prevent high local concentrations of Br

. -

Workup: Filter off succinimide. Wash filtrate with cold water (2x) and brine. Dry over MgSO

. -

Purification: Rapid filtration through a short pad of neutral alumina (do not use silica, as acidity triggers hydrolysis).

Protocol B: Controlled Hydrolysis to Aldehyde

Objective: Quantitative conversion of benzal bromide to aldehyde without over-oxidation.

Reagents:

-

Crude Benzal Bromide

-

Solvent: Ethanol/Water (80:20 v/v)

-

Buffer: Sodium Acetate (1.1 equiv)

Workflow:

-

Dissolve benzal bromide in Ethanol.

-

Add aqueous Sodium Acetate solution.

-

Reflux at 80°C for 60 minutes.

-

Endpoint: Solution typically turns clear. TLC shows disappearance of the non-polar dibromide spot.

-

Isolation: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate.

Part 4: Data & Reactivity Profile

Table 1: Comparative Reactivity of Substituted Benzal Bromides

| Substituent (Para) | Electronic Effect | Hydrolysis Rate ( | Primary Side Reaction | Stability (Storage) |

| -OMe | Strong Donor | >1000x | Polymerization / Solvolysis | Poor (Days at 4°C) |

| -Me | Weak Donor | ~50x | Elimination | Moderate |

| -H | Neutral | 1x | None | Good |

| -NO | Strong Withdrawer | <0.01x | None (Requires Ag | Excellent |

Note: Relative rates are approximate based on solvolysis data in aqueous acetone.

Part 5: Decision Framework (Graphviz)

Use this logic flow to determine the optimal synthetic route based on your substrate's electronic nature.

Figure 2: Process decision tree for selecting bromination conditions to minimize side reactions.

References

-

Mechanistic Studies on Hydrolysis

- Kinetics of Hydrolysis of Geminal Dihalides.

-

Source: (General Overview & Kinetic Principles).

-

Synthetic Methodology (Bromination)

-

Modern Photocatalytic Approaches

-

Reactivity of Gem-Dibromides

- Differentiation of Diastereotopic Bromine Atoms in SN2 Reactions. Discusses the stereoelectronic effects in gem-dibromide substitution, relevant for understanding the lability of the C-Br bond.

-

Source:

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(Dibromomethyl)-4-methoxybenzene

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The synthesis of 1-(Dibromomethyl)-4-methoxybenzene (also known as p-methoxybenzal bromide) from 4-methoxytoluene represents a classic but deceptive challenge in radical chemistry. While the Wohl-Ziegler bromination is a standard transformation, this specific substrate presents two competing failure modes that require precise control:

-

Electronic Activation (Nuclear Bromination): The methoxy group (

) is a strong electron-donating group (EDG), significantly activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If the concentration of molecular bromine ( -

Stoichiometric Control (Mono- vs. Di-bromination): The target is the gem-dibromide. Insufficient brominating agent yields the mono-bromide (p-methoxybenzyl bromide), which is prone to rapid polymerization. Excess reagent or overly harsh conditions can lead to tri-bromination (benzotribromide formation) or degradation.

The Solution: Wohl-Ziegler Protocol

To navigate these challenges, this protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine. NBS maintains a low, steady-state concentration of

Part 2: Mechanistic Grounding & Signaling Pathways

The reaction proceeds via a free-radical chain mechanism. Understanding the stability of the intermediates is crucial for troubleshooting.

Reaction Scheme

(Where Ar = 4-Methoxyphenyl)Mechanistic Visualization

The following diagram illustrates the radical cycle and the critical "off-ramps" where side reactions occur.

Caption: Radical chain propagation for gem-dibromination. Note the competitive ionic pathway (red) which must be suppressed.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| 4-Methoxytoluene | 122.16 | 1.0 | >98% | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 99% | Bromine Source |

| AIBN | 164.21 | 0.05 | 98% | Radical Initiator |

| Chlorobenzene | 112.56 | N/A | Anhydrous | Solvent (High BP) |

| Hexane/EtOAc | - | - | HPLC Grade | Purification |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Reflux Condenser with Calcium Chloride (

) drying tube or -

Magnetic Stirrer & Oil Bath.

-

High-Vacuum Distillation Setup (for isolation).

Step-by-Step Methodology

Step 1: Reaction Setup[1]

-

Preparation: In a fume hood, charge the 3-neck flask with 4-Methoxytoluene (12.2 g, 100 mmol) and Chlorobenzene (100 mL).

-

Reagent Addition: Add NBS (39.2 g, 220 mmol). Note: NBS should be freshly recrystallized from water if it appears yellow (indicating free

), as free bromine promotes the side reaction. -

Initiator: Add AIBN (820 mg, 5 mmol).

-

Atmosphere: Purge the system with Nitrogen (

) for 5 minutes, then attach the reflux condenser fitted with a drying tube. Moisture excludes the formation of HBr, but excessive moisture hydrolyzes the product.

Step 2: Radical Propagation

-

Heating: Heat the oil bath to 135°C to achieve a vigorous reflux of Chlorobenzene (BP ~131°C).

-

Observation: The reaction is exothermic once initiated. You may observe a color change (pale orange to colorless) or the rising of succinimide to the surface (succinimide is less dense than chlorobenzene/CCl4 and insoluble).

-

Monitoring: Reflux for 3 to 5 hours .

-

QC Check: Take an aliquot, filter, and run 1H-NMR (

). -

Target Signal: Look for the disappearance of the methyl singlet (

2.3 ppm) and the benzyl bromide doublet (

-

Step 3: Work-up

-

Filtration: Cool the mixture to

to precipitate maximum Succinimide. Filter the solids through a sintered glass funnel. Wash the filter cake with cold Chlorobenzene (2 x 10 mL). -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

. Do not overheat, as the product is thermally sensitive.

Step 4: Purification (Critical Decision)

-

Pathway A (Immediate Use - Recommended): If the product is an intermediate for p-anisaldehyde, do not isolate. Proceed directly to hydrolysis.

-

Pathway B (Isolation): If the bromide is required, perform Vacuum Distillation .

-

Conditions: High vacuum (< 1 mmHg) is required.

-

Expectation: The product is a high-boiling liquid/low-melting solid. Collect the fraction boiling at approx. 130-140°C @ 15 mmHg (values vary by vacuum strength; use a nomograph).

-

Crystallization Alternative: If the crude solidifies, recrystallize from Ethanol/Hexane (1:4), but ensure solvents are anhydrous to prevent hydrolysis.

-

Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of p-methoxybenzal bromide.

Part 4: Technical Data & Validation

Expected Analytical Data

| Parameter | Value / Description |

| Appearance | Pale yellow oil (solidifies upon standing/cooling) |

| 1H NMR ( | |

| Boiling Point | ~145-147°C @ 30 Torr [1] |

| Melting Point | Low melting solid (approx 35-45°C depending on purity) |

| Stability | Hydrolytically Unstable. Converts to p-Anisaldehyde in moist air. |

Troubleshooting Guide

-

Problem: Significant nuclear bromination (ring substitution).

-

Cause: Reaction temperature too low or lack of radical initiation.

-

Fix: Ensure vigorous reflux; add AIBN in portions; check light source if using photo-initiation.

-

-

Problem: Low yield / Polymerization.

-

Cause: Reaction run too long; thermal degradation.

-

Fix: Stop reaction immediately upon consumption of mono-bromide (monitor by TLC/NMR).

-

Part 5: Safety & Handling (E-E-A-T)

-

Lachrymator: Benzal bromides are potent tear agents. All operations must be performed in a high-efficiency fume hood.

-

Corrosive: The product releases HBr upon contact with moisture (skin/lungs).

-

Explosion Hazard: Do not distill the residue to dryness if the crude is dark/tarry, as accumulated peroxides or unstable polymers may decompose violently.

References

-

Tiffeneau, M. (1911).[2] Bulletin de la Societe Chimique de France, 9, 825-8.[2] (Primary source for physical properties).[3][4][5] [2]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Seminal review on Wohl-Ziegler mechanism).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

BenchChem. Application Notes for 4-Methoxybenzyl bromide (Analogous mono-bromide protocols and handling). Link

Sources

Application Note: Selective Benzylic Bromination of p-Methylanisole via Radical-Initiated NBS Protocol

Abstract

This application note provides a comprehensive technical guide for the selective radical bromination of the benzylic position of p-methylanisole to synthesize 4-methoxybenzyl bromide. This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, discusses critical safety considerations, and outlines effective work-up and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Benzylic Bromination

Benzylic bromides are highly valuable synthetic intermediates due to the lability of the carbon-bromine bond, which facilitates a wide range of nucleophilic substitution and organometallic reactions.[1] The targeted synthesis of 4-methoxybenzyl bromide from p-methylanisole is a key transformation, as the product is a widely used protecting group for alcohols and amines in multi-step organic synthesis.[2][3]

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic positions, is the method of choice for this transformation.[4] The primary advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic substitution on the electron-rich anisole ring.[5][6] This protocol details the use of NBS in conjunction with a radical initiator to achieve high selectivity for the benzylic position.[7]

Mechanistic Rationale: A Radical Chain Pathway

The bromination of p-methylanisole with NBS proceeds via a classic free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[8]

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating.[8][9] Light (hν) can also be used for initiation.[10] The initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate the crucial bromine radical (Br•).

Propagation: This stage consists of a self-sustaining cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of p-methylanisole. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[11] The stability of this benzylic radical is a key driving force for the selectivity of the reaction.[6]

-

The HBr generated reacts with NBS to produce a low concentration of molecular bromine (Br₂).[12]

-

The benzylic radical then reacts with this in-situ generated Br₂ to form the desired product, 4-methoxybenzyl bromide, and regenerates a bromine radical, which continues the chain reaction.[10][13]

Termination: The reaction concludes when radicals are consumed through various combination reactions.

Experimental Protocol

This protocol is designed for the synthesis of 4-methoxybenzyl bromide from p-methylanisole on a laboratory scale.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Methylanisole | 122.17 | 5.0 g | 40.9 mmol | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 7.28 g | 40.9 mmol | Recrystallize if yellow |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.336 g | 2.05 mmol | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-methylanisole (5.0 g, 40.9 mmol), N-bromosuccinimide (7.28 g, 40.9 mmol), and azobisisobutyronitrile (0.336 g, 2.05 mmol).[7] Add 100 mL of anhydrous carbon tetrachloride.[9] Causality: Anhydrous conditions are critical as the presence of water can lead to the hydrolysis of the desired product.[9]

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[13] The reaction is typically complete within 1-3 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by 50 mL of brine.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]

-

Purification: The crude 4-methoxybenzyl bromide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[14][15] Alternatively, for small-scale reactions, purification can sometimes be achieved by recrystallization from a suitable solvent like hexane.

Safety and Handling Precautions

N-Bromosuccinimide (NBS):

-

Corrosive and causes severe skin burns and eye damage.[16]

-

Harmful if swallowed.[17]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18]

-

Handle in a well-ventilated fume hood.[18]

Carbon Tetrachloride (CCl₄):

-

Toxicity Warning: CCl₄ is a toxic and carcinogenic substance and is an ozone-depleting agent.[19] Its use is highly restricted. Alternative solvents such as acetonitrile or trifluorotoluene have been explored.[4][13]

-

If use is unavoidable, stringent safety measures must be in place.[20] Work exclusively in a certified chemical fume hood.[20]

-

Avoid inhalation and skin contact.

Azobisisobutyronitrile (AIBN):

-

Thermally unstable; store in a cool place.

-

Decomposes to release nitrogen gas, which can cause pressure buildup in closed containers.

4-Methoxybenzyl Bromide (Product):

-

Lachrymatory and corrosive. Handle with care in a fume hood.

Characterization of 4-Methoxybenzyl Bromide

The identity and purity of the synthesized 4-methoxybenzyl bromide can be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | δ (ppm): 7.31 (d, 2H), 6.88 (d, 2H), 4.49 (s, 2H), 3.81 (s, 3H) |

| ¹³C NMR | δ (ppm): 159.5, 130.3, 129.8, 114.2, 55.3, 33.7[21] |

| Appearance | Colorless to light yellow liquid or low-melting solid.[2][22] |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Inactive NBS: If the NBS is yellow, it may have decomposed. Recrystallization from water can purify it.[9] However, some sources suggest crude NBS gives better yields in the Wohl-Ziegler reaction.[9]

-

Inefficient Initiation: Ensure the reaction is heated to the proper temperature for AIBN decomposition (typically >65°C).[8] Check the age and storage conditions of the AIBN.[23]

-

-

Formation of Byproducts:

-

Ring Bromination: If significant ring bromination is observed, it indicates a higher-than-desired concentration of Br₂. This can be due to the reaction being run in a polar solvent like acetonitrile without a radical initiator, which can favor ionic pathways.[24] Ensure a non-polar solvent and a radical initiator are used for the radical pathway.

-

Over-bromination: The formation of 4-methoxybenzal bromide (dibrominated product) can occur.[1] Using a slight excess of p-methylanisole relative to NBS can help minimize this.[23]

-

-

Work-up Issues:

References

-

N-Bromosuccinimide - Wikipedia. [Link]

-

Benzylic Bromination - Chemistry Steps. [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. [Link]

-

Wohl–Ziegler bromination - Wikipedia. [Link]

-

Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature - Sciforum. [Link]

-

Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. [Link]

-

Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. [Link]

-

N-BromoSuccinimide (NBS) reaction - ResearchGate. [Link]

-

Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. [Link]

-

How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]

-

Predict the major products of the following reactions. (f) p-methylanisole + Br2, light - Pearson. [Link]

-

4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem - NIH. [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide - ResearchGate. [Link]

-

Supplementary Information for: - The Royal Society of Chemistry. [Link]

-

separating benzyl bromide : r/chemistry - Reddit. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

-

An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. orgosolver.com [orgosolver.com]

- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. Wohl-Ziegler Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. lobachemie.com [lobachemie.com]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. sciforum.net [sciforum.net]

- 20. fishersci.com [fishersci.com]

- 21. researchgate.net [researchgate.net]

- 22. 4-Methoxybenzyl bromide CAS#: 2746-25-0 [m.chemicalbook.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Controlled Hydrolysis of 1-(Dibromomethyl)-4-methoxybenzene

Executive Summary

This application note details the precision hydrolysis of 1-(dibromomethyl)-4-methoxybenzene to 4-methoxybenzaldehyde (

This guide prioritizes a Calcium Carbonate-Buffered Hydrolysis protocol. Unlike harsh caustic hydrolysis (NaOH/KOH) which can induce Cannizzaro disproportionation or aldol condensation, the

Mechanistic Insight & Chemical Logic

The Role of the Methoxy Group

The hydrolysis of benzyl halides is typically an

-

Resonance Stabilization: The oxygen atom in the methoxy group donates electron density into the benzene ring (Mesomeric effect,

). -

Carbocation Formation: When one bromide ion leaves, the resulting benzylic carbocation is stabilized by the electron-donating nature of the methoxy group. This lowers the activation energy for the rate-determining step (ionization).

-

Hydrolysis vs. Elimination: The presence of the second bromine atom on the same carbon (geminal) makes the carbon highly electrophilic. Water attacks the carbocation to form an unstable

-bromoalcohol (gem-halohydrin), which rapidly eliminates HBr to form the carbonyl group.

Reaction Pathway Diagram

Figure 1: Step-wise mechanistic pathway from gem-dibromide to aldehyde, highlighting the critical unstable halohydrin intermediate.

Experimental Protocol: Calcium Carbonate Buffered Hydrolysis

This protocol is designed for a 50 mmol scale . It is scalable to 1 mol with appropriate adjustment of cooling capacity (exotherm management).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| This compound | 279.96 | 1.0 | 14.0 g | Substrate |

| Ethanol (95% or denatured) | 46.07 | N/A | 60 mL | Co-solvent |

| Water (Deionized) | 18.02 | Excess | 30 mL | Nucleophile |

| Calcium Carbonate ( | 100.09 | 1.1 | 5.5 g | Acid Scavenger |

| Toluene | 92.14 | N/A | 50 mL | Extraction Solvent |

Equipment:

-

250 mL Round Bottom Flask (RBF)

-

Magnetic Stir Bar & Hotplate

-

Reflux Condenser

-

Addition Funnel (optional, for larger scales)

-

Vacuum Filtration Setup (Buchner funnel)

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge the Reactor: To the 250 mL RBF, add the 14.0 g of substrate and 60 mL of Ethanol . Stir until the solid is mostly dissolved. Note: Mild heating (30°C) may be required.

-

Buffer Addition: Add 5.5 g of Calcium Carbonate powder to the solution. It will not dissolve; a white suspension will form.

-

Nucleophile Addition: Add 30 mL of water to the suspension.

Phase 2: Hydrolysis (Reflux)

-

Initiate Reflux: Heat the mixture to a gentle reflux (

bath temperature). -

Reaction Monitoring: Maintain reflux for 2 to 4 hours .

-

CO₂ Evolution: You will observe gas evolution (

) as the -

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The starting material (high

) should disappear, and the aldehyde spot (lower

-

Phase 3: Workup & Isolation

-

Quench & Filter: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove unreacted

and the calcium salts ( -

Solvent Removal: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the bulk of the ethanol. An oily residue/aqueous mixture will remain.

-

Extraction: Transfer the residue to a separatory funnel. Add 50 mL Toluene and 20 mL Water . Shake and separate phases.

-

Why Toluene? It effectively extracts the aldehyde while leaving inorganic salts in the water.

-

-

Wash: Wash the organic layer with 20 mL saturated

(to remove trace acid) followed by 20 mL Brine . -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

Phase 4: Purification (Optional but Recommended)

For high-purity applications (>99%), purify via Vacuum Distillation .

-

Boiling Point:

at 1 atm (approx. -

Alternative: Bisulfite adduct formation can be used to isolate the aldehyde from non-carbonyl impurities.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Solvent Ratio (EtOH:H₂O) | 2:1 to 3:1 | Too much water: Substrate precipitates, slowing reaction. Too much EtOH: Solvolysis competes (forming acetal side products). |

| pH Control | 5.0 - 7.0 | pH < 4: Acid-catalyzed polymerization of the aldehyde. pH > 9: Cannizzaro reaction (disproportionation to alcohol/acid). |

| Temperature | Reflux ( | Low Temp: Reaction stalls at the halohydrin stage. High Temp: Degradation of product (oxidation). |

Troubleshooting Table